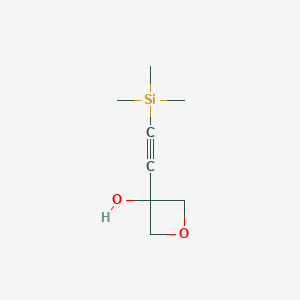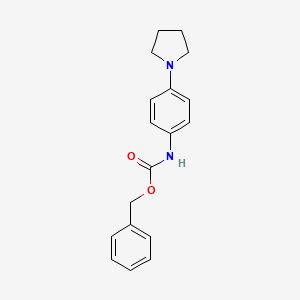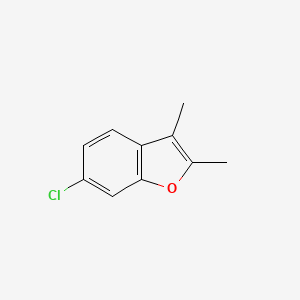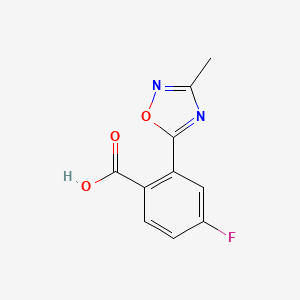
3-((Trimethylsilyl)ethynyl)oxetan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is a chemical compound with the molecular formula C8H14O2Si It features an oxetane ring, which is a four-membered cyclic ether, and a trimethylsilyl group attached to an ethynyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol typically involves the reaction of oxetan-3-ol with trimethylsilylacetylene. One common method includes dissolving oxetan-3-ol in tetrahydrofuran (THF) and cooling the solution in an ice bath. Tetrabutylammonium fluoride (TBAF) is then added dropwise to the solution, and the reaction mixture is stirred for about an hour. After the reaction is complete, diethyl ether and water are added to the mixture to facilitate the extraction of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-((Trimethylsilyl)ethynyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different oxetane-based products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for substitution reactions involving the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with additional functional groups, while reduction can produce simpler oxetane compounds.
Aplicaciones Científicas De Investigación
3-((Trimethylsilyl)ethynyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into oxetane derivatives has shown potential for developing new therapeutic agents, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the trimethylsilyl group. These structural features allow the compound to participate in ring-opening and ring-expansion reactions, which are crucial for its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-((Trimethylsilyl)ethynyl)oxetan-3-amine hydrogen chloride: This compound features a similar oxetane ring structure but with an amine group instead of a hydroxyl group.
3-Oximinooxetane: Another oxetane derivative, which is used as a precursor for energetic materials.
3-(3-(Trimethylsilyl)phenyl)oxetan-3-ol: This compound has a phenyl group attached to the oxetane ring, providing different reactivity and applications .
Uniqueness
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is unique due to the presence of both the trimethylsilyl group and the ethynyl moiety, which confer distinct reactivity and potential for various chemical transformations. This makes it a versatile compound for use in synthetic chemistry and other research fields.
Propiedades
Fórmula molecular |
C8H14O2Si |
|---|---|
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
3-(2-trimethylsilylethynyl)oxetan-3-ol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3 |
Clave InChI |
MLXZXWXHOPHSFE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1(COC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)



![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)








